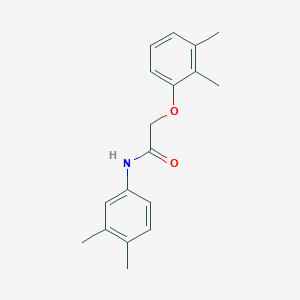

![molecular formula C17H16N4S B5607628 4-[(3-methylbenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5607628.png)

4-[(3-methylbenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triazole derivatives are an essential class of heterocyclic compounds featuring a 1,2,4-triazole ring. They exhibit a wide range of biological activities and are of great interest in medicinal chemistry and material science. The compound "4-[(3-methylbenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol" is synthesized through multi-step reactions, involving the formation of a triazole ring followed by functionalization with specific substituents to achieve the desired chemical structure.

Synthesis Analysis

The synthesis involves a multi-step process starting from 4-amino benzoic acid, which is esterified and then refluxed with hydrazine hydrate to produce 4-aminobenzoic acid hydrazide. This intermediate is further reacted with ethanolic KOH and carbon disulfide, followed by refluxing with hydrazine hydrate to produce the core 4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol structure. Subsequent treatment with aromatic aldehydes leads to the formation of the target compound (Rajurkar, Deshmukh, & Sonawane, 2016).

Molecular Structure Analysis

The molecular structure is characterized by spectroscopic methods, including FT-IR, 1H-NMR, and GC-mass spectroscopy. The presence of the triazole ring and the specific substituents confer the compound its unique properties and potential biological activities. The structure exhibits planarity and conjugation, contributing to its reactivity and interaction with biological targets.

Chemical Reactions and Properties

Triazole derivatives, including the compound , can undergo various chemical reactions, such as aminomethylation and cyanoethylation, primarily at the nitrogen atoms of the triazole ring. These reactions enable further functionalization and the synthesis of novel derivatives with potential biological activities (Hakobyan et al., 2017).

特性

IUPAC Name |

3-(2-methylphenyl)-4-[(E)-(3-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4S/c1-12-6-5-8-14(10-12)11-18-21-16(19-20-17(21)22)15-9-4-3-7-13(15)2/h3-11H,1-2H3,(H,20,22)/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFXGQJBFLSHBG-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-[4-(methylthio)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5607550.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2,5-dimethylphenyl)acetyl]piperidine](/img/structure/B5607561.png)

![2-{5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5607569.png)

![2-fluoro-6-[3-(2-methoxyphenoxy)propyl]benzamide](/img/structure/B5607575.png)

![4-[(cyclopentylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5607587.png)

![N-(4-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5607601.png)

![2-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5607609.png)

![N-((3S*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5607633.png)

![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5607641.png)

![3-(3-hydroxy-3-methylbutyl)-N-{[2-(1H-1,2,4-triazol-1-yl)-3-pyridinyl]methyl}benzamide](/img/structure/B5607653.png)